Pexiganan acetate
CAS No.: 172820-23-4
VCID: VC21538217
Molecular Formula: C124H214N32O24
Molecular Weight: 2537.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pexiganan acetate is a synthetic cationic peptide, specifically a 22-amino-acid antimicrobial peptide (AMP) derived from magainin 2, a host defense peptide found in frog skin . It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including aerobic and anaerobic strains . Pexiganan acetate has been extensively studied for its potential therapeutic applications, particularly in treating infections associated with diabetic foot ulcers. Therapeutic Indications and Clinical TrialsPexiganan acetate has been primarily investigated for the treatment of diabetic foot infections and ulcers. It has reached Phase 3 clinical trials as a topical antimicrobial agent for mild infections associated with these conditions . In Phase III multicenter randomized double-blind trials, topical pexiganan acetate demonstrated clinical cure or improvement in about 90% of patients with diabetic foot ulcers, although it was not significantly more effective than conventional oral antibiotics or topical placebo in some studies . Antimicrobial Activity and ResistancePexiganan acetate exhibits potent antimicrobial activity against a wide range of bacteria, including strains resistant to conventional antibiotics . It is effective against both Gram-positive and Gram-negative bacteria, with minimal propensity for resistance development . In vitro studies have shown that pexiganan acetate can reduce bacterial colony-forming units to zero within 30 minutes for E. coli and 60 minutes for S. aureus . Table 2: Antimicrobial Activity of Pexiganan Acetate
Safety and Tolerability |
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CAS No. | 172820-23-4 | ||||||||||||
Product Name | Pexiganan acetate | ||||||||||||
Molecular Formula | C124H214N32O24 | ||||||||||||
Molecular Weight | 2537.2 g/mol | ||||||||||||
IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide | ||||||||||||
Standard InChI | InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1 | ||||||||||||
Standard InChIKey | ZYMCXUWEZQKVIO-IJAHCEAPSA-N | ||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O | ||||||||||||
SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O | ||||||||||||
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O | ||||||||||||
Appearance | White or off-white lyophilized powder | ||||||||||||
Application | Antibacterial. | ||||||||||||
Sequence | H-Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Leu-Leu-Lys-Lys-NH2 | ||||||||||||
Source | Synthetic | ||||||||||||
Storage | -20°C | ||||||||||||
Synonyms | Locilex MSI 78 MSI-78 pexiganan pexiganan acetate |
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PubChem Compound | 16137672 | ||||||||||||
Last Modified | Apr 15 2024 |
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